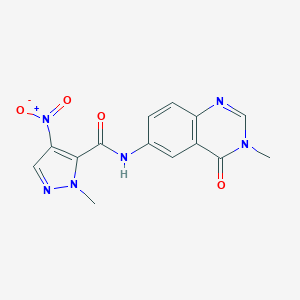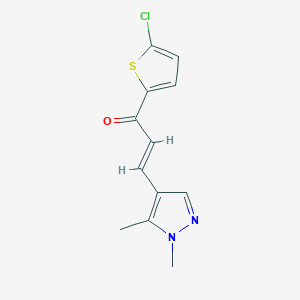![molecular formula C27H25N3O3S B455331 N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B455331.png)
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound with a unique structure that combines a quinoline core with a phenyl and dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl moiety can be attached through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA: shares similarities with other quinoline derivatives and phenyl-substituted compounds.
Uniqueness
- The unique combination of a quinoline core with a phenyl and dimethoxyphenyl moiety, along with the carbamothioyl group, distinguishes this compound from others. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C27H25N3O3S |
|---|---|
Molecular Weight |
471.6g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O3S/c1-32-24-13-12-18(16-25(24)33-2)14-15-28-27(34)30-26(31)21-17-23(19-8-4-3-5-9-19)29-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H2,28,30,31,34) |
InChI Key |
ZVOWECSCVQHDJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B455248.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455249.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B455252.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B455253.png)
![5-(3-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455256.png)
![6-bromo-2-(4-chlorophenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B455258.png)
![diethyl 1-{2-[3-(1-naphthyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455260.png)
![3-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455263.png)

![6-bromo-N-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B455266.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455267.png)

![3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455269.png)
![5-Benzyl-2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-3-thiophenecarboxamide](/img/structure/B455270.png)
